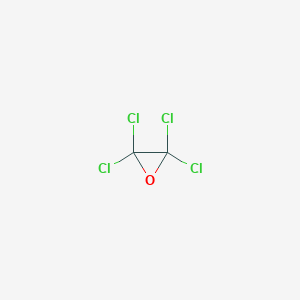
Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)-
Overview
Description
Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with an acetonitrile group at the 3-position and a para-chlorophenyl group at the 2-position. It is known for its wide range of applications in medicinal chemistry, particularly due to its biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. For example, the reaction of 2-aminopyridine with p-chlorobenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate can lead to the formation of the desired imidazo[1,2-a]pyridine scaffold .
Another approach involves multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the target compound. This method can be advantageous due to its efficiency and simplicity. For instance, a one-pot synthesis involving 2-aminopyridine, p-chlorobenzaldehyde, and an appropriate nitrile source under acidic or basic conditions can yield imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the synthesis. Common industrial methods may include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient and controlled production.
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and nucleophiles in the presence of appropriate catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or other substituents.
Scientific Research Applications
Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic uses, including its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). It is also investigated for its antibacterial, antiviral, and anticancer properties.
Biology: The compound is used in biological studies to understand its mechanism of action and its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, in the context of its antibacterial activity, the compound may inhibit key enzymes or proteins involved in bacterial cell wall synthesis or DNA replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure but differ in the position and nature of the substituents.
Imidazo[1,5-a]pyridines:
Imidazo[1,2-a]pyrazines: These compounds have a similar core structure but differ in the nitrogen atom positions.
The uniqueness of imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-12-6-4-11(5-7-12)15-13(8-9-17)19-10-2-1-3-14(19)18-15/h1-7,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAJGWYHQNFYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)CC#N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170309 | |
| Record name | Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17744-99-9 | |
| Record name | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17744-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017744999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)










